Melting Point Depression vs. Pentyl Homolog
Replacing the terminal propyl group (C3) with a pentyl chain (C5) on the bicyclohexyl core results in a significant 19 °C increase in the compound's melting point. The target compound (C3) exhibits a melting point of 49 °C , whereas the pentyl analog (CAS 136609-96-6) melts at a substantially higher 68 °C . This quantifiable difference directly impacts the low-temperature miscibility and operating range of LC mixtures, where a lower melting component is often critical to prevent unwanted crystallization in end-use devices.
| Evidence Dimension | Melting Point (Thermal Phase Behavior) |
|---|---|
| Target Compound Data | 49 °C |
| Comparator Or Baseline | trans,trans-4'-(4'-Pentylbicyclohexyl-4-yl)-3,4-difluorobiphenyl (CAS 136609-96-6), Melting Point: 68 °C |
| Quantified Difference | The target compound melts at a 19 °C lower temperature (ΔT = -19 °C). |
| Conditions | Standard product specification data from chemical suppliers. |
Why This Matters
A lower melting point is crucial for developing LC mixtures with wider nematic ranges and improved low-temperature stability, preventing device failure in cold environments.
